molecular formula C15H16N2O4 B8560737 3-Methoxy-4-[4-nitro-3-(propan-2-yloxy)phenyl]pyridine

3-Methoxy-4-[4-nitro-3-(propan-2-yloxy)phenyl]pyridine

Cat. No. B8560737
M. Wt: 288.30 g/mol
InChI Key: RTVZAJWALICLJH-UHFFFAOYSA-N
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Patent
US09115140B2

Procedure details

7.55 g of ammonium formate and 1.5 g of Pd/C (10%) are added to a solution of 5.75 g of 3-methoxy-4-[4-nitro-3-(propan-2-yloxy)phenyl]pyridine in 100 ml of methanol. The reaction medium is microwave-heated at 80° C. for 5 minutes. The mixture is filtered on Clarcel, and the Clarcel is rinsed with methanol. The filtrate is concentrated under reduced pressure. The residue is taken up with 60 ml of ethyl acetate and 20 ml of water. The 2 phases are separated, and the aqueous phase is extracted with twice 20 ml of ethyl acetate. The combined organic phases are dried over magnesium sulfate, filtered and evaporated, so as to give 5.35 g of 4-(3-methoxypyridin-4-yl)-2-(propan-2-yloxy)aniline in the form of a brown gum.
Quantity
7.55 g
Type
reactant
Reaction Step One
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])=O.[NH4+].[CH3:5][O:6][C:7]1[CH:8]=[N:9][CH:10]=[CH:11][C:12]=1[C:13]1[CH:18]=[CH:17][C:16]([N+:19]([O-])=O)=[C:15]([O:22][CH:23]([CH3:25])[CH3:24])[CH:14]=1>CO.[Pd]>[CH3:5][O:6][C:7]1[CH:8]=[N:9][CH:10]=[CH:11][C:12]=1[C:13]1[CH:18]=[CH:17][C:16]([NH2:19])=[C:15]([O:22][CH:23]([CH3:25])[CH3:24])[CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
7.55 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
5.75 g
Type
reactant
Smiles
COC=1C=NC=CC1C1=CC(=C(C=C1)[N+](=O)[O-])OC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered on Clarcel
WASH
Type
WASH
Details
the Clarcel is rinsed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The 2 phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with twice 20 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC=1C=NC=CC1C1=CC(=C(N)C=C1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.35 g
YIELD: CALCULATEDPERCENTYIELD 103.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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